2,4,5-T isooctyl ester
Overview
Description
2,4,5-T isooctyl ester is a chemical compound that appears as white crystals in commerce, but can also be a brown or dark brown liquid . It is insoluble in water . This compound is used as a herbicide for the control of shrubs and trees, generally by ground or air spraying .
Molecular Structure Analysis
The molecular formula of 2,4,5-T isooctyl ester is C16H21Cl3O3 . Its average mass is 367.695 Da and its monoisotopic mass is 366.055634 Da .Chemical Reactions Analysis
Esters, including 2,4,5-T isooctyl ester, react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions . Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .Physical And Chemical Properties Analysis
2,4,5-T isooctyl ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 421.7±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol . The flash point is 144.9±26.3 °C .Scientific Research Applications
Hardwood Control
The isooctyl ester of 2,4,5-T has been reported to be effective in hardwood control when applied through a tree injector. This application method and the compound’s effectiveness were detailed in a study by Davis and Duke in 1955 .
Wheat Growth Regulation
Research has shown that 2,4-D isooctyl ester can affect the growth of wheat (Triticum aestivum) and Aegilops tauschii. It has been used to study the differential sensitivity of these plants to this herbicide .
Residue Analysis in Wheat and Soil
A study developed a sensitive method using GC-ECD for determining the residue of 2,4-D isooctyl ester in wheat seedlings, straw, grain, and soil. This research aimed to ensure safe and reasonable use of the herbicide .
Environmental Risk Assessment
The hydrolytic and photolytic properties of 2,4-D isooctyl ester have been studied to understand its degradation mechanism. The main degradation product is 2,4-D, and these findings help in environmental risk assessments .
Safety and Hazards
2,4,5-T isooctyl ester is considered toxic if swallowed and in contact with skin . It causes serious eye irritation and can be harmful if inhaled . Symptoms of exposure may include skin and eye irritation, chloracne, liver disorders, neurological and behavioral changes, fat metabolism disorders, porphyria cutanea tarda, melanosis, muscular pains and aches, fatigue, nervousness, and intolerance to colds .
properties
IUPAC Name |
6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-11(2)6-4-3-5-7-21-16(20)10-22-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDPQMJVRJVAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866223 | |
Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ded-weed lv-4t 64 percent 2,4,5-t isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), White solid or brown to dark brown liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5-T, isooctyl ester | |
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Boiling Point |
410 °C | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Flash Point |
157 °F (NTP, 1992), 265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in oils, 10 mg/l water | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Density |
1.071 at 76.8 °F (NTP, 1992) - Denser than water; will sink, Sp gr: 1.223 @ 68 °C/68 °C | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Vapor Pressure |
14.8 mmHg at 64.4 °F ; 21.4 mmHg at 86.0 °F (NTP, 1992), 18 mm Hg @ 212 °C | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Mechanism of Action |
They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4,5-T isooctyl ester | |
CAS RN |
25168-15-4, 116436-47-6 | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T-isoctyl [ISO] | |
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Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
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Record name | Isooctyl (2,4,5-trichlorophenoxy)acetate | |
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Record name | 2,4,5-T-ISOCTYL | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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